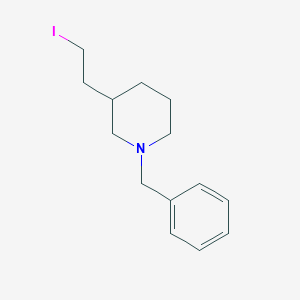

1-Benzyl-3-(2-iodoethyl)piperidine

Description

1-Benzyl-3-(2-iodoethyl)piperidine is a piperidine derivative featuring a benzyl group at the 1-position and a 2-iodoethyl substituent at the 3-position.

Propriétés

Formule moléculaire |

C14H20IN |

|---|---|

Poids moléculaire |

329.22 g/mol |

Nom IUPAC |

1-benzyl-3-(2-iodoethyl)piperidine |

InChI |

InChI=1S/C14H20IN/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2 |

Clé InChI |

RNIMNOICOIJCNI-UHFFFAOYSA-N |

SMILES canonique |

C1CC(CN(C1)CC2=CC=CC=C2)CCI |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Benzyl-3-(2-iodoethyl)piperidine typically involves multi-step organic reactions. One common method includes the alkylation of 1-benzylpiperidine with 2-iodoethanol under basic conditions. The reaction proceeds as follows:

Step 1: Preparation of 1-benzylpiperidine by reacting benzylamine with piperidine.

Step 2: Alkylation of 1-benzylpiperidine with 2-iodoethanol in the presence of a base such as potassium carbonate or sodium hydride.

Industrial production methods may involve similar steps but are optimized for higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

1-Benzyl-3-(2-iodoethyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., boronic acids).

Applications De Recherche Scientifique

1-Benzyl-3-(2-iodoethyl)piperidine has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer

Mécanisme D'action

The mechanism of action of 1-Benzyl-3-(2-iodoethyl)piperidine involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain receptors, while the iodoethyl group can participate in halogen bonding, influencing the compound’s pharmacokinetics and pharmacodynamics. The compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Substituent Effects on Molecular Weight and Reactivity

*Estimated based on iodine’s atomic mass. †Calculated from molecular formula C₁₃H₁₉NO.

Key Insights :

Pharmacological and Binding Properties

Evidence from benzylpiperidine-linked ureas (e.g., benzohomoadamantane-based compounds) highlights substituent orientation’s impact on binding affinity. For example:

- Benzohomoadamantane-urea derivatives with piperidine groups showed binding affinities of −68.0 to −69.4 kcal/mol via MM/GBSA calculations, with orientation dictating stability .

- The iodoethyl group’s steric bulk in this compound could hinder binding in tight enzymatic pockets compared to smaller substituents like hydroxymethyl .

Solubility and Lipophilicity

- Hydrophilic Groups: (1-Benzylpiperidin-3-yl)methanol’s hydroxymethyl group improves aqueous solubility, critical for bioavailability .

- Lipophilic Groups : The iodoethyl and chloromethyl substituents increase lipophilicity, enhancing membrane permeability but risking solubility limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.